1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride

Description

Chemical Structure and Characterization

Molecular Architecture

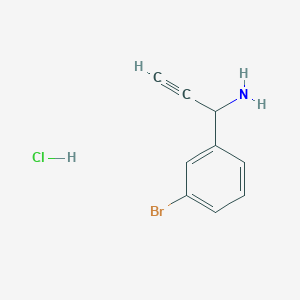

1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride consists of a 3-bromophenyl group covalently bonded to a propargylamine moiety. The structure can be visualized as follows:

- Aromatic component : A bromine atom is attached to the third carbon of a benzene ring.

- Alkyne component : A linear propargyl chain (CH₂–C≡C–NH₂) extends from the benzene ring, terminating in a primary amine.

- Hydrochloride salt : The amine group is protonated, forming a hydrochloride salt to enhance stability and solubility.

The molecular formula is C₉H₉BrClN , with a molecular weight of 246.53 g/mol . The SMILES notation for the compound is C#CC(C1C=C(Br)C=CC=1)N.Cl, reflecting its connectivity.

Physicochemical Property Analysis

Key physicochemical properties are summarized in Table 1.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 246.53 g/mol | |

| Molecular Formula | C₉H₉BrClN | |

| Solubility | Soluble in polar solvents (e.g., water, methanol) | |

| Exact Mass | 246.5315 g/mol |

Note: Melting and boiling points are not reported in available literature.

The compound’s solubility in polar solvents is attributed to its hydrochloride salt’s ionic nature, which enhances hydrogen-bonding interactions with water and methanol. The absence of reported melting/boiling points suggests limited thermodynamic data, common for specialized research compounds.

Stereochemical and Isomeric Considerations

1-(3-Bromophenyl)prop-2-yn-1-amine hydrochloride lacks stereoisomerism due to its structural simplicity:

- No chiral centers : The nitrogen atom is bonded to two identical hydrogen atoms and a propargyl group, preventing chirality.

- Linear alkyne geometry : The sp-hybridized carbons in the C≡C bond enforce a rigid, planar configuration, eliminating geometric isomerism.

- Symmetrical aromatic substitution : The bromine atom at the 3-position of the benzene ring does not create asymmetry, as the molecule retains mirror symmetry.

This achiral nature simplifies synthetic and analytical workflows, as no diastereomeric or enantiomeric separation is required.

Spectroscopic Profiling Techniques

Spectroscopic data for 1-(3-bromophenyl)prop-2-yn-1-amine hydrochloride is inferred from structurally related compounds (Table 2).

| Technique | Key Observations | Expected Peaks |

|---|---|---|

| ¹H NMR | - Aromatic protons (δ 7.2–7.7 ppm, multiplet) | δ 3.5–4.0 (CH₂), δ 7.2–7.7 (Ar-H) |

| - Propargyl CH₂ group (δ 3.5–4.0 ppm, singlet/triplet) | ||

| - NH₂ protons (broad peak, δ 1.5–3.0 ppm; may be absent in D₂O) | ||

| ¹³C NMR | - Alkyne carbons (δ 70–80 ppm, sp-hybridized) | δ 70–80 (C≡C), δ 120–140 (Ar-C) |

| - Aromatic carbons (δ 120–140 ppm) | ||

| IR | - C≡C stretch (strong, ~2100 cm⁻¹) | ~2100 cm⁻¹ (C≡C), ~3300 cm⁻¹ (N–H, if present) |

Note: Hydrochloride formation may suppress NH₂ signals in NMR due to proton exchange.

NMR Analysis

- ¹H NMR : The aromatic protons resonate as a multiplet between δ 7.2 and 7.7 ppm, while the CH₂ group adjacent to the alkyne appears as a singlet or triplet near δ 3.5–4.0 ppm. The NH₂ group, if observable, would appear as a broad peak around δ 1.5–3.0 ppm, but this is often lost in deuterated solvents.

- ¹³C NMR : The sp-hybridized carbons of the alkyne are expected at δ 70–80 ppm, while aromatic carbons range from δ 120–140 ppm. The CH₂ group appears near δ 30–40 ppm.

Infrared Spectroscopy

The IR spectrum would prominently feature a strong absorption band at ~2100 cm⁻¹, characteristic of the C≡C triple bond. A broad N–H stretch (~3300 cm⁻¹) may be observed if the amine remains protonated, though this is less likely in the hydrochloride form.

Properties

IUPAC Name |

1-(3-bromophenyl)prop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h1,3-6,9H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZPRTNZASTFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC(=CC=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-bromobenzaldehyde.

Formation of Propargylamine: The aldehyde group is converted to a propargylamine group through a series of reactions involving propargyl bromide and ammonia.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride undergoes several types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions include substituted phenylpropynylamines, oxidized derivatives, and reduced amine derivatives.

Scientific Research Applications

Scientific Research Applications

1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride has diverse applications across several scientific domains:

Chemistry

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex molecules.

- Reagent in Organic Synthesis: Utilized in various organic reactions due to its unique functional groups.

Biology

- Enzyme-Substrate Interactions: Used to study interactions between enzymes and substrates.

- Biological Assays: Acts as a probe in various biological assays to understand cellular mechanisms.

Medicine

- Therapeutic Applications: Investigated for potential uses in drug development, particularly in targeting specific diseases.

Industry

- Production of Fine Chemicals: Employed in the synthesis of specialty chemicals and pharmaceuticals.

Research indicates that this compound exhibits notable biological activities, including antibacterial and anticancer properties.

Antibacterial Properties

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various derivatives are as follows:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-(3-Bromophenyl)prop-2-yn-1-amines | E. coli | 50 |

| 1-(3-Bromophenyl)prop-2-yn-1-amines | S. aureus | 75 |

| Other derivatives | S. pyogenes | 0.097 |

These findings suggest its potential as a lead compound for developing new antibacterial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, inducing apoptosis through modulation of apoptotic pathways. Specific studies have highlighted its effectiveness against breast cancer cells.

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives of 1-(3-Bromophenyl)prop-2-yn-1-amines:

-

Antibacterial Efficacy Study:

- Various derivatives were synthesized and tested against E. coli and S. aureus.

- Results indicated that structural modifications significantly influenced antibacterial activity.

-

Anticancer Potential Investigation:

- Focused on the cytotoxic effects against cancer cell lines.

- Identified that specific modifications could enhance efficacy while reducing toxicity to normal cells.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride involves its interaction with various molecular targets. The bromine atom and the propargylamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Bromophenyl)prop-2-yn-1-amine;hydrochloride

- 1-(2-Bromophenyl)prop-2-yn-1-amine;hydrochloride

- 1-(3-Chlorophenyl)prop-2-yn-1-amine;hydrochloride

Uniqueness

1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride is unique due to the specific position of the bromine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

Biological Activity

1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a prop-2-yn-1-amine structure, which is known to influence its biological interactions. The hydrochloride salt form enhances solubility in biological systems, facilitating its use in various assays.

This compound has been studied for its interaction with various biological targets. Notably, it modulates the serotonergic system by affecting serotonin receptors, particularly the 5-HT1A and 5-HT3 receptors, which are implicated in mood regulation and anxiety responses.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate significant effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar structures have shown MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that modifications to the bromophenyl group can enhance antibacterial activity .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. For example, compounds with structural similarities have shown IC50 values below 5 nM against colon cancer cell lines, indicating potent anticancer properties . The mechanism often involves apoptosis induction and cell cycle arrest.

Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized analogs of the compound and tested their efficacy against colon cancer cell lines. The findings revealed that certain substitutions on the bromophenyl ring significantly enhanced antiproliferative activity, with some compounds achieving IC50 values as low as 0.03 nM .

Study 2: Antimicrobial Evaluation

Another study investigated the antimicrobial efficacy of related compounds, highlighting that modifications to the amine group could improve bioactivity. The most active derivative showed an MIC value of 0.25 μg/mL against Staphylococcus aureus, demonstrating the potential for developing new antimicrobial agents based on this scaffold .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound A | Similar | 5 | Anticancer |

| Compound B | Similar | 3 | Antimicrobial |

| This compound | Unique | <5 | Anticancer, Antimicrobial |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., para-substituted bromophenyl protons at δ 7.2–7.5 ppm) and alkyne carbon signals (δ 70–90 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H⁺] calculated for C₉H₉BrNCl: 253.96) .

- XRD : Resolve ambiguities in stereochemistry or salt formation (if crystalline) .

How do electronic effects of substituents on the phenyl ring influence reactivity in downstream applications?

Advanced Research Question

The bromine atom’s strong electron-withdrawing nature:

- Reduces nucleophilic substitution rates : Bromine’s -I effect deactivates the ring, making reactions like SNAr slower compared to fluoro/chloro analogs .

- Enhances stability in cross-coupling : Bromine’s superior leaving-group ability vs. fluorine improves efficiency in Suzuki-Miyaura or Sonogashira reactions .

- Impacts biological interactions : Bromine’s hydrophobicity and van der Waals radius may alter binding affinity in pharmacological targets vs. smaller substituents (e.g., F, Cl) .

How can researchers resolve contradictions in reported reaction yields for similar bromophenylpropynylamine derivatives?

Methodological Focus

Discrepancies often arise from:

- Catalyst loading : Higher PdCl₂(PPh₃)₂ concentrations (5 mol%) improve yields but increase costs (e.g., 88% yield in vs. 67% in lower-loading protocols).

- Purification methods : Column chromatography vs. recrystallization may recover 10–15% more product but reduce enantiopurity .

- Side reactions : Trace moisture can hydrolyze intermediates; rigorous drying of solvents/reactants is critical .

What are the key safety considerations when handling this compound, and how do they compare to structurally similar amines?

Advanced Research Question

- Toxicity : Brominated aryl amines may exhibit higher acute toxicity (LD₅₀ ~150 mg/kg in rodents) vs. chloro analogs due to bioaccumulation risks .

- Handling : Use PPE (gloves, goggles) and work in fume hoods; avoid inhalation (H335 hazard) .

- Storage : Hydrochloride salts are hygroscopic; store under inert gas (N₂/Ar) to prevent decomposition .

How does the hydrochloride salt form enhance the compound’s applicability in pharmacological studies?

Q. Methodological Focus

- Solubility : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in PBS) vs. freebase forms, facilitating in vitro assays .

- Stability : Protonation of the amine reduces oxidation susceptibility, extending shelf life .

- Bioavailability : Salt forms often enhance membrane permeability in cellular models .

What computational methods are used to predict the biological activity of bromophenylpropynylamine derivatives?

Advanced Research Question

- Docking studies : Molecular dynamics simulations with serotonin/dopamine receptors predict binding modes (e.g., bromine’s role in hydrophobic pocket interactions) .

- QSAR models : Correlate Hammett σ values of substituents (Br: σₚ = 0.86) with IC₅₀ data for target enzymes .

- ADMET prediction : Tools like SwissADME assess logP (estimated 2.1 for this compound) and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.